Sodium Ethyl-d5 Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

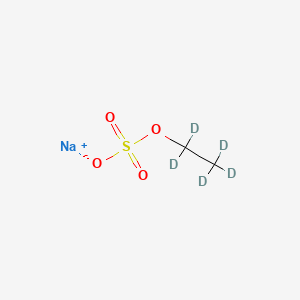

Sodium Ethyl-d5 Sulfate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. The chemical formula for this compound is C2D5NaO4S. This compound is often used as an internal standard in various analytical techniques, including liquid chromatography and mass spectrometry, due to its unique isotopic labeling .

Mechanism of Action

Target of Action

Sodium Ethyl-d5 Sulfate is a labeled metabolite of ethanol in humans . It is primarily used as a biomarker for acute alcohol consumption . The primary targets of this compound are the enzymes and biochemical pathways involved in ethanol metabolism .

Mode of Action

Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . This compound may be involved in similar biochemical reactions.

Biochemical Pathways

This compound is involved in the metabolic pathways of ethanol . Ethanol metabolism occurs primarily in the liver, where it is converted to acetaldehyde by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetate by aldehyde dehydrogenase . These reactions also produce NADH, which can affect the redox state of liver cells and contribute to the toxic effects of alcohol .

Pharmacokinetics

Ethanol is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine, breath, and sweat .

Result of Action

These can include changes in cell membrane fluidity, alterations in various signaling pathways, and toxic effects on the liver .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the acidity of the environment can affect the formation of organosulfates . Temperature can also influence the formation of secondary organic aerosols, which can affect human health and climate change prediction . Furthermore, the presence of other substances, such as other alcohol metabolites, can potentially interact with this compound and affect its action .

Biochemical Analysis

Biochemical Properties

Sodium Ethyl-d5 Sulfate interacts with various enzymes and proteins in the body. It is a metabolite of ethanol, indicating that it is involved in the metabolic pathways of ethanol

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented. As a metabolite of ethanol, it may influence cell function indirectly through the effects of alcohol on the body. Alcohol can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of ethanol, it may exert its effects at the molecular level through the metabolic pathways of alcohol This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways of ethanol It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Ethyl-d5 Sulfate can be synthesized through the reaction of Sodium hydroxide (NaOD) with Ethyl-d5 Sulfate. The process involves mixing a solution of Sodium formate and Sodium hydroxide, followed by the addition of Ethyl-d5 Sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium Ethyl-d5 Sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other nucleophilic species.

Hydrolysis Reactions: These reactions can occur in the presence of strong acids or bases, leading to the breakdown of the sulfate ester bond.

Major Products Formed:

Substitution Reactions: The major products are often alcohols or other substituted compounds depending on the nucleophile used.

Hydrolysis Reactions: The primary products are ethanol and sulfate ions.

Scientific Research Applications

Sodium Ethyl-d5 Sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium Ethyl Sulfate: Similar in structure but lacks the deuterium labeling.

Ethyl-β-D-glucuronide: Another metabolite of ethanol used in toxicology studies.

Dehydroepiandrosterone-D5-3-sulfate: A deuterated sulfate compound used in similar analytical applications.

Uniqueness: Sodium Ethyl-d5 Sulfate is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium allows for precise differentiation and quantification, making it a valuable tool in various scientific fields .

Biological Activity

Sodium Ethyl-d5 Sulfate (EtS) is a deuterated form of ethyl sulfate, a metabolite of ethanol that has gained attention in toxicology and clinical research due to its role as a biomarker for alcohol consumption. This article explores the biological activity of this compound, including its metabolism, detection methods, and implications in clinical studies.

Overview of this compound

This compound is primarily recognized as a metabolite resulting from the sulfation of ethanol. It is utilized in various research contexts, particularly in the analysis of alcohol consumption and its effects on human health. The compound is also relevant in forensic toxicology as a marker for recent alcohol intake.

Metabolism and Excretion

The metabolism of this compound occurs through sulfation, which is a minor pathway compared to glucuronidation. Studies have shown that after ethanol consumption, EtS can be detected in urine samples, indicating its presence as a metabolite. The excretion patterns of EtS have been characterized in several studies:

- Elimination Half-life : EtS exhibits a longer elimination half-life than ethanol itself, suggesting that it remains detectable in biological fluids for an extended period post-consumption. In one study, the mean half-life was found to be significantly longer than that of ethanol and ethyl glucuronide (EtG) .

- Detection in Urine : Following alcohol consumption, EtS was identified in urine samples collected from subjects, with concentrations varying based on the amount of ethanol consumed. A study reported that 86 out of 354 clinical urine samples tested positive for both EtG and EtS, highlighting its utility as a biomarker for alcohol intake .

Analytical Methods

The detection and quantification of this compound are typically performed using advanced analytical techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method allows for sensitive detection of EtS in biological matrices. The use of deuterated internal standards enhances accuracy and reliability .

- High-Performance Liquid Chromatography (HPLC) : HPLC coupled with tandem mass spectrometry has been employed to analyze urine samples for both EtG and EtS, providing insights into their excretion dynamics .

Case Studies

Several case studies have highlighted the biological activity and relevance of this compound:

- Clinical Trials : In clinical settings, the measurement of EtG and EtS has been utilized to assess alcohol consumption patterns among patients undergoing treatment for alcohol use disorders. These metabolites serve as objective indicators of compliance with abstinence protocols .

- Forensic Analysis : Research involving postmortem analysis has demonstrated the presence of EtS in biological tissues, suggesting its potential use as a biomarker for determining antemortem alcohol ingestion. A study involving Calliphora vicina larvae showed detectable levels of EtS when exposed to substrates containing ethanol .

Implications for Research and Clinical Practice

The biological activity of this compound extends beyond mere detection; it plays a crucial role in understanding the pharmacokinetics of alcohol and its metabolites. The ability to accurately measure EtS can enhance:

- Clinical Monitoring : By providing reliable data on recent alcohol consumption, healthcare providers can better manage treatment plans for individuals with alcohol-related issues.

- Forensic Toxicology : The identification of EtS in various biological samples can aid forensic investigations by confirming or refuting allegations of alcohol use prior to death.

Properties

IUPAC Name |

sodium;1,1,2,2,2-pentadeuterioethyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLOOYQHUHGIRJ-LUIAAVAXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.